molecular formula C11H11NO2 B3282512 2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile CAS No. 75097-73-3

2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile

Cat. No.: B3282512
CAS No.: 75097-73-3
M. Wt: 189.21 g/mol
InChI Key: CRVGKKBDVHCRPK-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with molecular targets and pathways in biological systems. Benzofuran derivatives are known to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria . The specific molecular targets and pathways involved may vary depending on the biological activity being studied.

Properties

IUPAC Name

2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2)8-5-7(6-12)3-4-9(8)14-10(11)13/h3-5,10,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVGKKBDVHCRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2=C1C=C(C=C2)C#N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The product of Example 45 (2 g) was boiled under reflux in water (5 ml) and acetone (15 ml) for 31/2 hours. The product was then extracted into diethyl ether, the extracted solution then being washed twice with water, dried over sodium sulphate and run down under vacuum to give 1.7 g of crude product. Recrystallisation from toluene gave pure title product (1.3 g), mp 127°-129° C.
Name
product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran (7.3 g), prepared as in Example 5(e) and cuprous cyanide (3.2 g) were heated under reflux in dimethylformamide (10 ml) with stirring for 51/2 hours. The mixture was cooled to room temperature and a solution of ferric chloride (6 g) in water (20 ml) containing hydrochloric acid (3.7 ml conc) was added. After heating at 60°-70° C. for 20 minutes the mixture was extracted with ether. The extracts were washed with water (twice), dried over magnesium sulphate and run down under vacuum to give 4.6 g of product, which on recrystallisation from toluene gave 2.0 g pure title product, mp 124°-127° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile
Reactant of Route 2
2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile
Reactant of Route 3
2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile
Reactant of Route 4
2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile
Reactant of Route 5
2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile
Reactant of Route 6
2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile

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